N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide
Description
N-[2,2,2-Trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide is a structurally complex molecule featuring:
- A carbamothioyl linker, introducing hydrogen-bonding capacity and sulfur-mediated reactivity.
- A phenyl ring substituted with a 1,3-dioxo-isoindolyl group, a phthalimide-derived moiety known for diverse biological activities, including cytotoxicity and enzyme inhibition .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N4O3S/c1-10(27)23-17(19(20,21)22)25-18(30)24-13-8-4-5-9-14(13)26-15(28)11-6-2-3-7-12(11)16(26)29/h2-9,17H,1H3,(H,23,27)(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBSFLQLWYIHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide involves several steps. One common method is the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a dimethylformamide (DMF) medium . This method yields the target product with high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include iodine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit DHFR can help to slow down or stop the growth of cancer cells.
Comparison with Similar Compounds
2-Phenyl-N-[2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl]acetamide (CID 2830068)
- Key Differences :
- Replaces the isoindolyl-phenyl group with a 4-ethoxyphenyl moiety.
- Lacks the fused dioxo-isoindol ring system.
- The ethoxy group may enhance solubility but reduce metabolic stability compared to the target compound .
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)
- Key Differences :
- Substitutes the carbamothioyl-phenyl-isoindolyl group with a 5-chlorothienyl ring.
- Contains a chloroacetamide instead of a standard acetamide.
- Implications :
Isoindol-Dione (Phthalimide) Derivatives
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS 2306-99-2)
- Key Differences :
- Directly links acetamide to the 5-position of a methyl-substituted isoindol-dione.
- Lacks the trichloroethyl and carbamothioyl groups.
- Implications :
N-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetamide (CAS 16067-88-2)
- Key Differences :
- Attaches acetamide directly to the isoindol-dione nitrogen.
- Absence of the trichloroethyl and phenyl-carbamothioyl groups.
- Limited hydrophobic interactions compared to the target compound .
Cytotoxic Acetamide Derivatives
2-(2,3-Dioxoindol-1-yl)-N-(2-isopropylphenyl)acetamide
- Key Differences: Features a non-fused 2,3-dioxoindole group instead of isoindol-dione. Includes a bulky 2-isopropylphenyl substituent.
- Implications: Ortho-substitution on the phenyl ring enhances cytotoxicity in MCF7 cells .
Physicochemical and Pharmacological Properties
Biological Activity
N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups, including a trichloroethyl moiety and an isoindole derivative. The chemical formula is , with a molecular weight of approximately 463.76 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₂Cl₃N₃O₃S |
| Molecular Weight | 463.76 g/mol |
| Appearance | Yellow oil |
| Boiling Point | Not specified |
| Density | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired product. The synthetic pathway may include steps such as acylation and thiourea formation.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiourea and benzothiazole have shown selective cytotoxicity against various tumorigenic cell lines while sparing normal cells. Specifically, studies have reported:
- Cytotoxicity : Compounds similar to this compound displayed selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 28 to 290 ng/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. For example:
- Cell Proliferation Inhibition : Compounds with similar structures have been tested for their ability to inhibit cell proliferation in tumorigenic cell lines. The results indicated that several derivatives could effectively inhibit the growth of cancer cells while exhibiting minimal toxicity towards normal cells .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication.
- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several studies have documented the biological effects of compounds related to this compound. For instance:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones for certain derivatives containing halogen substitutions.
Study 2: Anticancer Properties
In another study focused on anticancer activity, derivatives were tested against various cancer cell lines. Results showed that specific modifications enhanced potency against breast and liver cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
